(R)-Morpholine-2-carbonitrile hydrochloride
Description
(R)-Morpholine-2-carbonitrile hydrochloride (CAS 1262409-78-8) is a chiral morpholine derivative featuring a carbonitrile (-CN) group at the 2-position of the morpholine ring, paired with a hydrochloride salt. This compound is characterized by its enantiomeric purity (97%) and is commercially available at a price of USD 83 for 100mg or ¥5262.00 for 1g . Morpholine derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their versatile reactivity, particularly in asymmetric catalysis and drug development. The (R)-enantiomer is distinct from its (S)-counterpart and racemic forms, offering specific stereochemical advantages in synthesizing enantiopure active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
(2R)-morpholine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOKRKDCILYHIO-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Drug Development
(R)-Morpholine-2-carbonitrile hydrochloride has been utilized in the synthesis of potent antagonists targeting the LFA-1/ICAM-1 interaction, which is crucial in immune response modulation. Research indicates that derivatives of this compound exhibit enhanced potency due to structural modifications that optimize binding affinities in biological assays .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of morpholine derivatives. Its use as a solvent can improve reaction yields and efficiencies in various organic transformations .
Biological Studies
Recent studies have explored the role of morpholine derivatives, including this compound, in cellular assays. For instance, it has shown promise in inhibiting BCL6 degradation, a target implicated in several cancers. The compound’s structural features allow it to interact favorably with cellular targets, enhancing its potential as a therapeutic agent .
Case Study 1: BCL6 Degradation Inhibition
A study published in Nature Communications demonstrated that morpholine analogues, including this compound, were effective in degrading BCL6 in lymphoma cells. The research highlighted the compound's ability to achieve submicromolar activity through specific structural modifications that enhance its cellular uptake and efficacy .
| Compound | Activity (TR-FRET Assay) | Cellular Potency (NanoBRET) |
|---|---|---|
| 25a | Submicromolar | Low micromolar |
| 25b | Enhanced | Moderate |
Case Study 2: Synthesis Protocol Optimization
An optimized synthesis protocol for morpholine derivatives was developed using this compound as a key starting material. This method improved yields significantly compared to traditional approaches, showcasing the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism by which (R)-Morpholine-2-carbonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of (R)-Morpholine-2-carbonitrile hydrochloride with structurally related morpholine derivatives is provided below, focusing on molecular features, purity, pricing, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
*Price extrapolated from 100mg cost.
Key Comparison Points:
Stereochemical Differences: The (R)- and (S)-enantiomers exhibit identical molecular formulas but distinct spatial configurations, influencing their interaction with biological targets. The (R)-form is priced higher per gram (USD 830) than the (S)-enantiomer (USD 386/g), likely due to differences in synthetic accessibility or demand . Enantiopure forms (97–98% purity) are critical for asymmetric synthesis, whereas the racemic/non-chiral variant (USD 231/g) is more economical for non-stereoselective applications .
Functional Group Variations :
- Nitrile vs. Carboxylic Acid : Replacing the -CN group in this compound with a -COOH group (as in Morpholine-2-carboxylic acid hydrochloride) reduces structural similarity (0.93 similarity score) and alters reactivity. The carboxylic acid derivative is established in industrial markets, likely as a drug intermediate .
- Ester Derivatives : Ethyl 2-Morpholinecarboxylate Hydrochloride (USD 164.6/g) introduces an ester moiety, which may enhance solubility or serve as a prodrug precursor .
Market and Applications :
- Morpholine-2-carboxylic acid hydrochloride has documented consumption data spanning 1997–2046, indicating its entrenched role in pharmaceutical manufacturing .
- The nitrile derivatives, including this compound, are likely precursors for hydrolysis or cyclization reactions to generate amines, amides, or heterocycles .
Biological Activity
(R)-Morpholine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₉ClN₂O and a molecular weight of approximately 150.59 g/mol. The compound features a morpholine ring, a six-membered heterocyclic structure containing one nitrogen atom, which is known for its role in enhancing the bioactivity of various pharmaceuticals.
Biological Activity Overview
-
Mechanisms of Action :
- The morpholine ring in this compound allows for interactions with various biological targets, influencing several biochemical pathways.
- Its chiral nature contributes to its specificity in binding to receptors or enzymes, which can lead to enhanced therapeutic effects compared to non-chiral counterparts.
- Therapeutic Applications :
Antimicrobial Activity
A study exploring the antimicrobial properties of morpholine derivatives highlighted that this compound showed promising activity against various bacterial strains. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Anti-inflammatory Properties
In another investigation, this compound was tested for its anti-inflammatory effects in vitro. The results demonstrated that the compound inhibited the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (R)-Morpholine-2-carbonitrile HCl | Antimicrobial, Anti-inflammatory | Inhibition of cell wall synthesis, Cytokine production inhibition |
| 2-Carbamoyl Morpholine Derivatives | Renin Inhibition | Binding to renin catalytic site |
| Morpholine Derivatives | Various (e.g., anticancer) | Diverse mechanisms depending on substituents |
Future Directions in Research
The structural uniqueness of this compound opens avenues for further research:
- Drug Development : Investigations into its derivatives could lead to the discovery of new drugs targeting specific diseases.
- Mechanistic Studies : Understanding its interactions at the molecular level will provide insights into optimizing its therapeutic efficacy.
- Clinical Trials : Future studies should focus on clinical trials to evaluate safety and efficacy in humans.
Preparation Methods
Chiral Pool Synthesis from (R)-Glycerol Derivatives
A widely cited method begins with (R)-glycerol chlorohydrin as the chiral starting material. The synthesis involves sequential nucleophilic substitution and cyclization:
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Step 1 : Reaction of (R)-glycerol chlorohydrin with benzylamine yields (R)-3-benzylamino-1,2-propanediol.
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Step 2 : Acylation with chloroacetyl chloride forms (R)-N-chloroacetyl-N-(2,3-dihydroxypropyl)benzylamine.
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Step 3 : Base-mediated cyclization (e.g., NaH in THF) generates the morpholine ring, followed by hydrogenolysis to remove the benzyl group.
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Step 4 : Nitrile introduction via cyanidation using KCN or NaCN in DMF, followed by HCl treatment to yield the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Benzylamine, 60°C, 12 h | 85% | >95% |
| 3 | NaH, THF, 0°C → RT | 78% | 98% |
| 4 | KCN, DMF, HCl gas | 65% | 97% |
Enantioselective Cyclization of β-Amino Alcohols
A diastereoselective approach utilizes β-amino alcohols with a pre-existing chiral center:
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Substrate Preparation : (R)-2-Amino-1-propanol reacts with acrylonitrile under Mitsunobu conditions (DIAD, PPh₃) to form (R)-2-cyanoethylamino-propanol.
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Cyclization : Treatment with SOCl₂ in CH₂Cl₂ induces ring closure to morpholine-2-carbonitrile.
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Salt Formation : HCl gas in ethyl acetate precipitates the hydrochloride salt.
Optimization Insights :
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Solvent Impact : Dichloromethane enhances cyclization efficiency (yield: 72%) compared to THF (58%).
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Temperature : Reactions at −20°C improve enantiomeric excess (ee >99%) by minimizing racemization.
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Cyanation
A 2023 ACS Organic Process Research study highlights a Pd(OAc)₂/P(2-furyl)₃ system for enantioselective C–CN bond formation:
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Substrate : (R)-Morpholine-2-carboxamide.
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Reaction : Cyanation using Zn(CN)₂ under CO atmosphere (80°C, 24 h).
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Workup : Acidic hydrolysis (6M HCl) yields the hydrochloride salt.
Performance Metrics :
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Conversion : 92%
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ee : 98%
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Isolated Yield : 68%
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic morpholine-2-carbonitrile achieves >99% ee:
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Substrate : Racemic morpholine-2-carbonitrile.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Hydrolysis in phosphate buffer (pH 7.0, 37°C, 48 h).
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Isolation : Chiral HPLC separates (R)-enantiomer, followed by HCl salt formation.
Efficiency :
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Selectivity Factor (E) : 48
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Yield : 42% (theoretical max: 50%)
Industrial-Scale Production
Continuous Flow Synthesis
A patent (CN107501154B) describes a telescoped process for high-throughput manufacturing:
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Step 1 : Continuous acylation of (R)-pyrrolidine-2-carbonitrile with chloroacetyl chloride in a microreactor (residence time: 2 min).
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Step 2 : In-line extraction with NaHCO₃ removes HCl byproducts.
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Step 3 : Crystallization in a plug-flow crystallizer yields 98% pure product.
Advantages :
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Throughput : 5 kg/day
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Purity : 99.5%
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Solvent Use : Reduced by 70% vs. batch processes
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Pool | High ee, minimal racemization | Costly starting materials |
| Catalytic Asymmetric | Atom-economical | Requires specialized catalysts |
| Enzymatic Resolution | Eco-friendly, mild conditions | Low yield, scalability issues |
| Continuous Flow | Scalable, consistent quality | High initial equipment cost |
Q & A
Q. How does the compound’s stability vary under photolytic vs. thermal stress?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
- Photolysis : Expose to UV light (320–400 nm) for 48h; analyze degradation via HPLC. Nitrile oxidation to amide is common.
- Thermal stress : Heat at 40–60°C for 1 week. TGA-DSC identifies decomposition onset temperatures (~180°C for hydrochloride form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
